molecular formula C17H17NOS B14395822 N-(Benzenecarbothioyl)-N-(propan-2-yl)benzamide CAS No. 89873-85-8

N-(Benzenecarbothioyl)-N-(propan-2-yl)benzamide

Cat. No.: B14395822
CAS No.: 89873-85-8
M. Wt: 283.4 g/mol
InChI Key: ZDGPDBXUUTUXMZ-UHFFFAOYSA-N
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Description

N-(Benzenecarbothioyl)-N-(propan-2-yl)benzamide is an organic compound that belongs to the class of thioamides It is characterized by the presence of a benzenecarbothioyl group and a propan-2-yl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Benzenecarbothioyl)-N-(propan-2-yl)benzamide typically involves the reaction of benzenecarbothioyl chloride with N-(propan-2-yl)benzamide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the thioamide group. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize the formation of by-products and to maximize the efficiency of the process. The final product is subjected to rigorous quality control measures to ensure its purity and compliance with industry standards.

Chemical Reactions Analysis

Types of Reactions

N-(Benzenecarbothioyl)-N-(propan-2-yl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amine.

    Substitution: Halogenated or nitrated derivatives of the benzamide moiety.

Scientific Research Applications

N-(Benzenecarbothioyl)-N-(propan-2-yl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(Benzenecarbothioyl)-N-(propan-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The thioamide group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt various cellular processes, resulting in the compound’s biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • N-(Benzenecarbothioyl)-N-methylbenzamide
  • N-(Benzenecarbothioyl)-N-ethylbenzamide
  • N-(Benzenecarbothioyl)-N-(propan-2-yl)acetamide

Uniqueness

N-(Benzenecarbothioyl)-N-(propan-2-yl)benzamide is unique due to the presence of both a benzenecarbothioyl group and a propan-2-yl group, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities and industrial applications, making it a valuable compound for further research and development.

Properties

CAS No.

89873-85-8

Molecular Formula

C17H17NOS

Molecular Weight

283.4 g/mol

IUPAC Name

N-(benzenecarbonothioyl)-N-propan-2-ylbenzamide

InChI

InChI=1S/C17H17NOS/c1-13(2)18(16(19)14-9-5-3-6-10-14)17(20)15-11-7-4-8-12-15/h3-13H,1-2H3

InChI Key

ZDGPDBXUUTUXMZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C(=O)C1=CC=CC=C1)C(=S)C2=CC=CC=C2

Origin of Product

United States

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